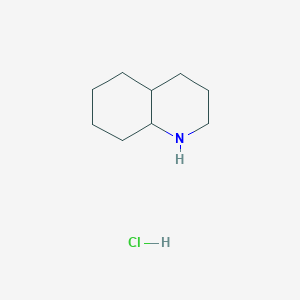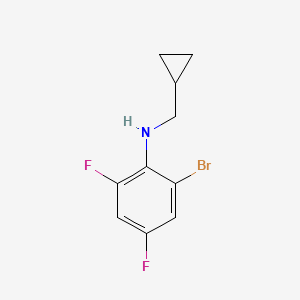
3-(Ethanesulfonyl)pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethanesulfonyl)pyridin-4-amine is a chemical compound with the molecular formula C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol . This compound features a pyridine ring substituted with an ethanesulfonyl group at the 3-position and an amine group at the 4-position. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical testing .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethanesulfonyl)pyridin-4-amine typically involves the sulfonylation of pyridine derivatives. One common method is the reaction of pyridin-4-amine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
3-(Ethanesulfonyl)pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
3-(Ethanesulfonyl)pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
作用機序
The mechanism of action of 3-(Ethanesulfonyl)pyridin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The ethanesulfonyl group can enhance the compound’s binding affinity and specificity, while the pyridine ring can interact with aromatic residues in the target protein .
類似化合物との比較
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the ethanesulfonyl group.
4-(ethanesulfonyl)pyridin-3-amine: Similar but with the sulfonyl group at a different position.
Pyrazolo[3,4-b]pyridines: Different ring structure but similar applications in medicinal chemistry.
Uniqueness
3-(Ethanesulfonyl)pyridin-4-amine is unique due to the presence of both the ethanesulfonyl and amine groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
特性
分子式 |
C7H10N2O2S |
|---|---|
分子量 |
186.23 g/mol |
IUPAC名 |
3-ethylsulfonylpyridin-4-amine |
InChI |
InChI=1S/C7H10N2O2S/c1-2-12(10,11)7-5-9-4-3-6(7)8/h3-5H,2H2,1H3,(H2,8,9) |
InChIキー |
OJOVPCPUBDJMQS-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=C(C=CN=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol](/img/structure/B13254244.png)

amine](/img/structure/B13254276.png)
![4-[4-(2-Hydroxyethyl)-1H-pyrazol-1-yl]phenol](/img/structure/B13254284.png)

![{1-[Amino(phenyl)methyl]cyclohexyl}methanol](/img/structure/B13254289.png)

![tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate](/img/structure/B13254303.png)

amine hydrochloride](/img/structure/B13254326.png)
amine](/img/structure/B13254328.png)
![3-[(Phenylthio)methyl]piperidine](/img/structure/B13254329.png)

